molecular formula C10H12BrN B2944170 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1339444-84-6

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2944170
CAS No.: 1339444-84-6
M. Wt: 226.117
InChI Key: ZKJLUSRXAJZBBM-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. It is a colorless solid that is stable at room temperature but can decompose at higher temperatures. This compound is soluble in certain organic solvents such as ethanol and dichloromethane . It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common method involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at 100°C to yield tetrahydroisoquinoline derivatives . Another approach involves the use of aldehydes instead of dimethoxymethane to produce substituted tetrahydroisoquinolines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrones, while substitution reactions can produce various substituted tetrahydroisoquinolines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine and methyl groups can enhance its interactions with molecular targets and improve its solubility in organic solvents .

Properties

IUPAC Name

5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJLUSRXAJZBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339444-84-6
Record name 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
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